Cas no 53823-02-2 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-)

1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- structure
53823-02-2 structure
Nombre del producto:1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
Número CAS:53823-02-2
MF:C15H20O3
Megavatios:248.317504882813
CID:372564
PubChem ID:3085044

1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Propiedades químicas y físicas

Nombre e identificación

    • 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
    • Onitin
    • 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
    • [ "" ]
    • 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
    • HY-N3136
    • 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethylindanone
    • 53823-02-2
    • 2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one; 2,2,5,7-Tetramethyl-4-hydroxy-6-(2-hydroxyethyl)indanone
    • SCHEMBL16489156
    • DTXSID20202105
    • 4-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-Dihydro-1H-inden-1-one
    • CS-0023338
    • B0005-123296
    • AKOS022663882
    • FS-9991
    • CHEBI:196151
    • CHEMBL261243
    • DTXCID80124596
    • DA-56448
    • Renchi: InChI=1S/C15H20O3/c1-8-10(5-6-16)9(2)13(17)11-7-15(3,4)14(18)12(8)11/h16-17H,5-7H2,1-4H3
    • Clave inchi: IWRJCMQFEMXOML-UHFFFAOYSA-N
    • Sonrisas: CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO

Atributos calculados

  • Calidad precisa: 248.14100
  • Masa isotópica única: 248.141
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 337
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.5A^2
  • Xlogp3: 2.5

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.156
  • Punto de ebullición: 445.3°C at 760 mmHg
  • Punto de inflamación: 237.3°C
  • índice de refracción: 1.57
  • PSA: 57.53000
  • Logp: 2.30880
  • Presión de vapor: 0.0±1.1 mmHg at 25°C

1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Información de Seguridad

1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Datos Aduaneros

  • Código HS:2914400090
  • Datos Aduaneros:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4711-1 mg
Onitin
53823-02-2
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN4711-1 mL * 10 mM (in DMSO)
Onitin
53823-02-2 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
A2B Chem LLC
AG28356-5mg
Onitin
53823-02-2 98.5%
5mg
$577.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O27640-5mg
4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
53823-02-2
5mg
¥4000.0 2021-09-08
TargetMol Chemicals
TN4711-5 mg
Onitin
53823-02-2 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN4711-5mg
Onitin
53823-02-2
5mg
¥ 3230 2024-07-19
A2B Chem LLC
AG28356-1mg
Onitin
53823-02-2
1mg
$599.00 2023-12-30
TargetMol Chemicals
TN4711-1 ml * 10 mm
Onitin
53823-02-2
1 ml * 10 mm
¥ 3330 2024-07-19
Ambeed
A734164-5mg
Onitin
53823-02-2 98+%
5mg
$657.0 2025-03-01

1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:53823-02-2)1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
A1242528
Pureza:99%
Cantidad:5mg
Precio ($):591